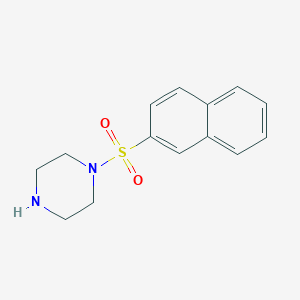

1-(Naphthalene-2-sulfonyl)-piperazine

Übersicht

Beschreibung

1-(Naphthalene-2-sulfonyl)-piperazine is an organic compound that features a piperazine ring substituted with a naphthalene-2-sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The naphthalene moiety provides aromatic stability, while the piperazine ring offers a versatile scaffold for further functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Naphthalene-2-sulfonyl)-piperazine can be synthesized through the reaction of naphthalene-2-sulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Naphthalene-2-sulfonyl)-piperazine undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted piperazines.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Wissenschaftliche Forschungsanwendungen

1-(Naphthalene-2-sulfonyl)-piperazine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- Naphthalene-1-sulfonyl-piperazine

- Naphthalene-2-sulfonic acid

- Naphthalene-1-sulfonic acid

Comparison: 1-(Naphthalene-2-sulfonyl)-piperazine is unique due to the specific positioning of the sulfonyl group on the naphthalene ring, which can influence its reactivity and interaction with biological targets. Compared to naphthalene-1-sulfonyl-piperazine, the 2-sulfonyl derivative may exhibit different binding affinities and biological activities .

Biologische Aktivität

1-(Naphthalene-2-sulfonyl)-piperazine is an organic compound characterized by a piperazine ring substituted with a naphthalene-2-sulfonyl group. Its structural features suggest potential utility in medicinal chemistry, particularly in the development of therapeutic agents due to its biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of naphthalene-2-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in organic solvents like dichloromethane or acetonitrile at room temperature. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves interaction with specific cellular targets, leading to apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (4T1) | 15 | Induction of apoptosis |

| Lung Cancer (A549) | 12 | Cell cycle arrest at G1 phase |

| Colon Cancer (HCT116) | 20 | Inhibition of topoisomerase-II activity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it can inhibit bacterial growth, suggesting potential applications in treating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. The sulfonyl group enhances binding affinity to target proteins, while the piperazine ring facilitates interaction with various receptors.

Key Mechanisms Include:

- Protein Inhibition : The compound can inhibit critical enzymes involved in cancer cell proliferation.

- Receptor Modulation : It interacts with receptors that regulate apoptosis and cell survival pathways.

- Cell Cycle Disruption : The compound causes cell cycle arrest, particularly at the G1 phase, preventing cancer cells from dividing .

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Activity : A study evaluated the compound's efficacy against diffuse malignant peritoneal mesothelioma (DMPM), revealing significant antiproliferative effects at low concentrations, leading to morphological changes indicative of autophagic death .

- Fluorescent Imaging Studies : Research involving piperazine-linked derivatives showed that compounds similar to this compound could be used for cellular imaging due to their membrane permeability and cytoplasmic distribution .

- Selectivity in Nucleoside Transporters : A recent study highlighted the selectivity of modified piperazine compounds towards nucleoside transporters, which could enhance their therapeutic potential against specific cancer types .

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWPAXRMRPPQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351579 | |

| Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

179051-76-4 | |

| Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.